

MOPA vs. Morpholine: A Comparative Performance Analysis in Drug Development

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Compound of Interest

Compound Name: 3-Methoxypropylamine

Cat. No.: B165612

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A comprehensive comparison between MOPA (4-methoxy-3-oxapentan-1-amine) and the widely-used morpholine in pharmaceutical research and development cannot be conducted at this time due to a lack of publicly available experimental data for MOPA's performance as a direct substitute. While extensive information exists for morpholine, a thorough, data-driven comparison as requested is not feasible without performance metrics, detailed experimental protocols, and a comprehensive safety profile for MOPA in similar applications.

This guide will therefore focus on providing a detailed overview of the established performance and characteristics of morpholine, a cornerstone in medicinal chemistry. We will also outline the necessary experimental data points that would be required to conduct a meaningful comparative analysis against MOPA or any other potential alternative.

Morpholine: A Privileged Scaffold in Medicinal Chemistry

Morpholine, a heterocyclic amine, is a frequently utilized building block in the synthesis of a wide array of therapeutic agents.^{[1][2]} Its prevalence in drug discovery is attributed to its ability to impart favorable physicochemical and pharmacokinetic properties to molecules, often leading to improved biological activity and metabolic stability.^{[3][4]}

Physicochemical Properties

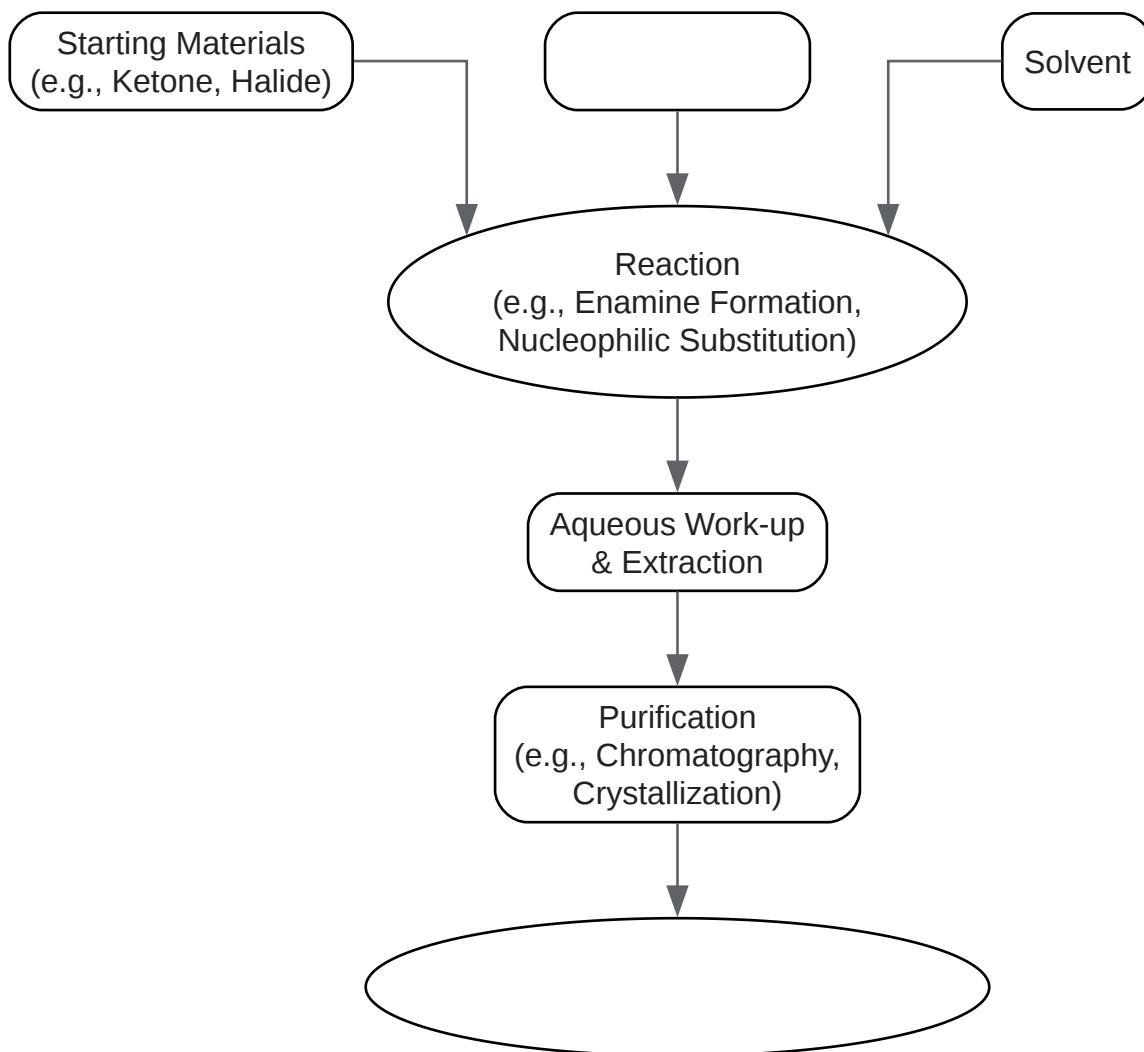
A clear understanding of the physical and chemical properties of a molecule is fundamental to its application in drug synthesis.

Property	Morpholine	MOPA (4-methoxy-3-oxapentan-1-amine)
Molecular Formula	C ₄ H ₉ NO	C ₅ H ₁₃ NO ₂
Molecular Weight	87.12 g/mol [5]	119.16 g/mol
Boiling Point	128.3 °C[6]	Data Not Available
Density	1.001–1.004 g/cm ³ (20°/20°C) [6]	Data Not Available
Solubility	Miscible with water and many organic solvents[7]	Data Not Available
pKa of Conjugate Acid	8.36	Data Not Available

Performance in Organic Synthesis

Morpholine is a versatile reagent in organic synthesis, participating in a variety of chemical reactions. It is commonly employed to generate enamines and serves as a crucial component in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antibiotic linezolid and the anticancer agent gefitinib.[8] The purity of morpholine is a critical factor in pharmaceutical applications, with suppliers often guaranteeing levels above 99.5% to prevent unwanted side reactions and ensure the quality of the final drug product.[9]

The workflow for a typical synthetic transformation involving morpholine can be generalized as follows:



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Generalized Synthetic Workflow Using Morpholine.

Safety and Toxicological Profile

The safety profile of any chemical used in drug development is of paramount importance.

Morpholine is known to be a skin and eye irritant.^[6] Acute toxicity data from animal studies are summarized below.

Toxicity Metric	Value (Species)
Oral LD ₅₀	1.05 g/kg (rat) [6]
Dermal LD ₅₀	0.5 ml/kg (rabbit) [6]
Inhalation LC ₅₀	2250 ppm (male rat, 4 hr) [6]

It is important to note that morpholine can react to form N-nitrosomorpholine, a known carcinogen, under certain conditions.[\[10\]](#) This necessitates careful handling and consideration of reaction conditions to avoid its formation.

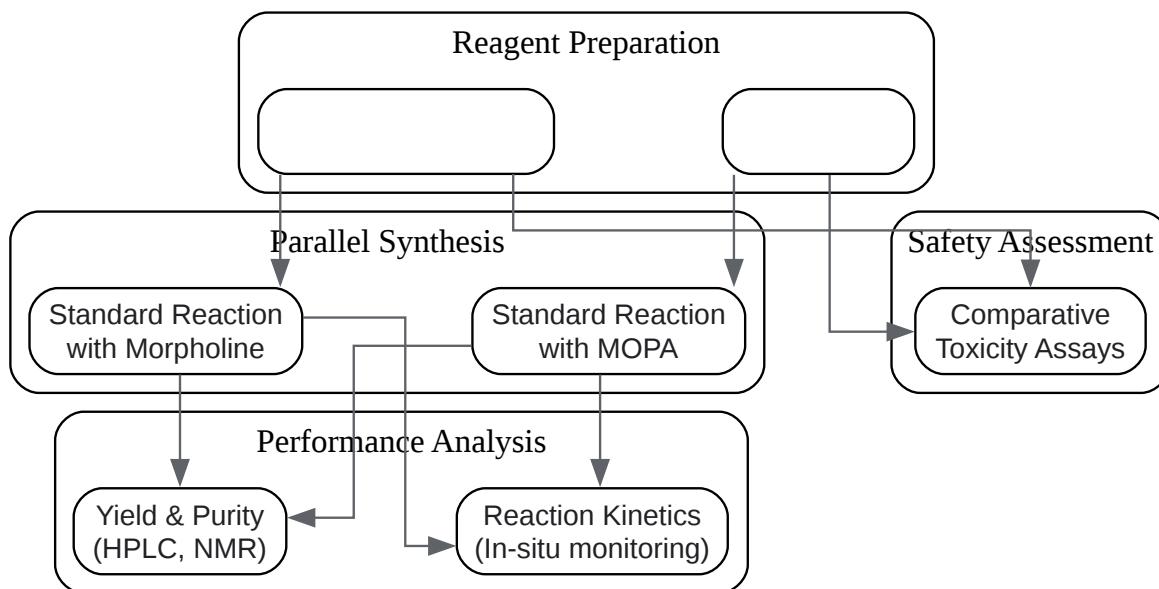
The Path Forward: Data Required for a Meaningful MOPA vs. Morpholine Comparison

To adequately assess MOPA as a substitute for morpholine, a comprehensive set of experimental data is required. This would involve a side-by-side comparison under identical experimental conditions.

Essential Experimental Data for Comparison:

- Reaction Kinetics and Yield: Comparative studies of reaction rates and product yields in well-established, morpholine-mediated reactions (e.g., Gewald reaction, Kabachnik-Fields reaction).
- Product Purity and Profile: Analysis of the purity of the resulting products and a comparison of the impurity profiles generated when using MOPA versus morpholine.
- Physicochemical Properties: Detailed characterization of MOPA's boiling point, density, solubility in various solvents, and the pKa of its conjugate acid.
- Safety and Toxicology: A full toxicological assessment of MOPA, including acute toxicity (oral, dermal, inhalation), skin and eye irritation studies, and mutagenicity assays.
- Metabolic Stability: In vitro and in vivo studies to compare the metabolic stability of drug candidates synthesized with MOPA versus those synthesized with morpholine.

The following diagram illustrates a proposed experimental workflow for a comparative analysis:



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Proposed Workflow for Comparative Analysis.

Until such data for MOPA becomes available in the scientific literature, a definitive, evidence-based comparison with morpholine remains speculative. Researchers and drug development professionals are advised to rely on the extensive body of existing data for morpholine while awaiting further studies on potential alternatives.

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